molecular formula C23H27NO3 B1360461 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone CAS No. 898756-10-0

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone

Cat. No.: B1360461
CAS No.: 898756-10-0
M. Wt: 365.5 g/mol
InChI Key: UUAZMBBGZWSASN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting with the preparation of the core benzophenone structure. The introduction of the 1,4-dioxa-8-azaspiro[4.5]decyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzophenone core can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone derivatives

Uniqueness

What sets 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the spirocyclic nitrogen atom and the dioxa group enhances its reactivity and potential for forming specific interactions with biological targets.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-7-8-18(2)21(15-17)22(25)20-6-4-3-5-19(20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAZMBBGZWSASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643765
Record name (2,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-10-0
Record name (2,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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